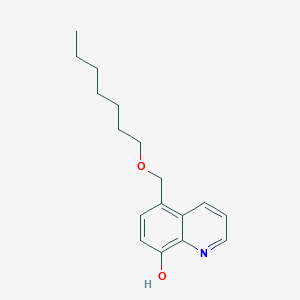
5-((Heptyloxy)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Heptyloxy)methyl)quinolin-8-ol is a quinoline derivative with a heptyloxy group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Heptyloxy)methyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
5-((Heptyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
5-((Heptyloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-((Heptyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in applications such as corrosion inhibition and metal ion detection. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: The parent compound without the heptyloxy group.
5-Chloromethylquinolin-8-ol: A derivative with a chloromethyl group instead of a heptyloxy group.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.
Uniqueness
5-((Heptyloxy)methyl)quinolin-8-ol is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties and enhances its lipophilicity. This modification can influence the compound’s biological activity, making it more effective in certain applications compared to its simpler analogs.
特性
CAS番号 |
7654-96-8 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
5-(heptoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-12-20-13-14-9-10-16(19)17-15(14)8-7-11-18-17/h7-11,19H,2-6,12-13H2,1H3 |
InChIキー |
IQWBNWLLEUMLQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


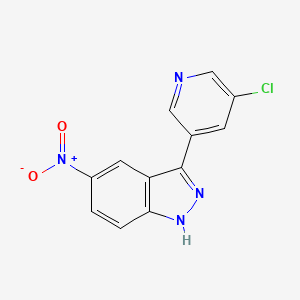
![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)

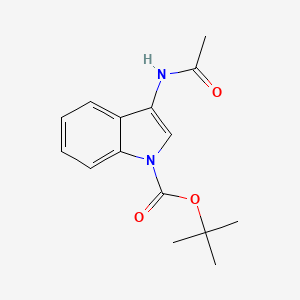
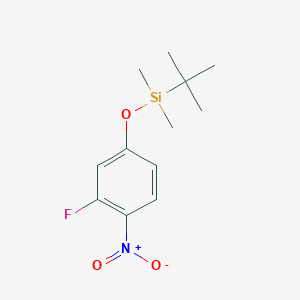

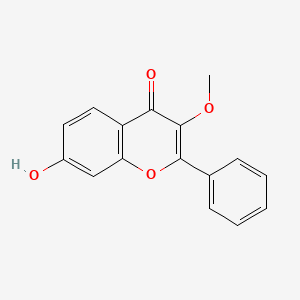


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)



